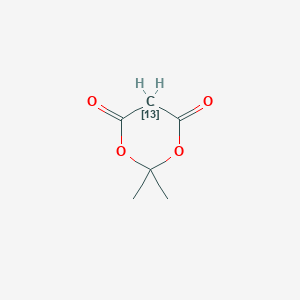

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione

Overview

Description

Meldrum’s Acid-13C, also known as 2,2-dimethyl-1,3-dioxane-4,6-dione-13C, is a labeled version of Meldrum’s Acid where the carbon-13 isotope is incorporated. Meldrum’s Acid itself is an organic compound with the formula C6H8O4, featuring a heterocyclic core with four carbon and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Meldrum’s Acid was originally synthesized by a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Alternative synthetic routes include:

Reaction of malonic acid with isopropenyl acetate: (an enol derivative of acetone) in the presence of catalytic sulfuric acid.

Reaction of carbon suboxide (C3O2) with acetone: in the presence of oxalic acid.

For the labeled version, Meldrum’s Acid-13C, the synthesis would involve using carbon-13 labeled precursors in these reactions.

Industrial Production Methods

Industrial production of Meldrum’s Acid typically follows the same synthetic routes but on a larger scale, ensuring the purity and yield are optimized for commercial use. The use of carbon-13 labeled precursors would be more specialized and likely conducted in facilities equipped for isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Meldrum’s Acid undergoes various types of chemical reactions, including:

Electrophilic substitution: at the C5 position.

Nucleophilic attack: at the C4 and C6 positions.

Decomposition: at elevated temperatures, leading to cycloaddition and acylation reactions.

Common Reagents and Conditions

Electrophilic substitution: Typically involves reagents like halogens or nitrating agents under acidic conditions.

Nucleophilic attack: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

Decomposition: Elevated temperatures are used to induce decomposition, which can be harnessed in synthetic applications.

Major Products

Electrophilic substitution: Substituted Meldrum’s Acid derivatives.

Nucleophilic attack: Various substituted products depending on the nucleophile used.

Decomposition: Products include cycloaddition and acylation products.

Scientific Research Applications

Organic Synthesis

Meldrum's acid serves as a key intermediate in the synthesis of complex organic molecules. Its derivatives are utilized to create various heterocyclic compounds and other biologically active molecules.

Table 1: Common Reactions Involving Meldrum's Acid

| Reaction Type | Description | Products |

|---|---|---|

| Electrophilic Substitution | Substitution at the C5 position using halogens or nitrating agents under acidic conditions | Substituted Meldrum’s acid derivatives |

| Nucleophilic Attack | Reaction with amines, alcohols, or thiols | Various substituted products |

| Decomposition | Heating leads to cycloaddition and acylation reactions | Cycloaddition products like quinolinones |

Medicinal Chemistry

Meldrum's acid and its derivatives have shown promise in medicinal chemistry due to their biological activities. Research indicates that they exhibit antimicrobial and anticancer properties. For example, Meldrum's acid derivatives have been explored for their ability to form complex structures that can inhibit cancer cell growth .

Case Study: Anticancer Activity

A study investigated the anticancer properties of Meldrum's acid derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, highlighting their potential as lead compounds for drug development .

Material Science

In the field of material science, Meldrum's acid is used in the production of polymers such as polyamides and polyurethanes. Its reactive nature allows it to be incorporated into polymer chains, enhancing material properties.

Table 2: Applications in Material Science

| Application | Description | Benefits |

|---|---|---|

| Polymer Production | Used in synthesizing polyamides and polyurethanes | Improved mechanical properties |

| Coatings | Acts as a cross-linking agent in coatings | Enhanced durability and resistance |

Environmental Chemistry

Meldrum's acid derivatives are also being investigated for their role in environmental chemistry. They can serve as precursors for biodegradable materials or as agents in pollution remediation processes due to their reactivity with various pollutants .

Industrial Applications

The compound is utilized in various industrial applications, including as a lubricant additive and a corrosion inhibitor for metals. Its ability to form stable complexes with heavy metals makes it suitable for these uses .

Case Study: Corrosion Inhibition

Research has shown that Meldrum's acid derivatives can effectively inhibit corrosion in steel when applied as a coating. This application not only protects metals but also contributes to sustainability by reducing the need for toxic inhibitors .

Mechanism of Action

The mechanism of action of Meldrum’s Acid involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This high acidity and resonance stabilization make it highly reactive in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, such as forming bonds in polymerization or interacting with biological molecules in medicinal chemistry .

Comparison with Similar Compounds

Meldrum’s Acid is often compared to similar compounds like dimedone and barbituric acid:

These comparisons highlight the unique reactivity and stability of Meldrum’s Acid, making it a valuable compound in various chemical and industrial applications.

Biological Activity

2,2-Dimethyl-(513C)1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is an organic compound with significant biological activity. Its unique structural features allow it to participate in various chemical reactions and exhibit antimicrobial and anticancer properties. This article delves into the biological activities of this compound, summarizing key research findings, case studies, and applications.

- Molecular Formula : C6H8O4

- Molecular Weight : Approximately 144.13 g/mol

- Structure : Contains a dioxane ring with two carbonyl groups.

- pKa Value : Approximately 4.97, indicating its high acidity and ability to form stable enolates upon deprotonation.

Biological Activity Overview

Meldrum's acid and its derivatives have been investigated for their potential as antimicrobial and anticancer agents. The following sections provide detailed insights into these activities.

Antimicrobial Activity

Meldrum's acid exhibits notable antimicrobial properties against various bacterial strains. Research has shown that its derivatives can effectively inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) values for selected derivatives indicate strong antibacterial activity:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Derivative 3i | 12.4 | E. coli |

| Derivative 3h | 15.0 | Staphylococcus aureus |

| Derivative C9H10N4O4 | Varies | Multiresistant strains |

Anticancer Activity

The anticancer potential of Meldrum's acid derivatives has been extensively studied. Specific compounds have demonstrated selective toxicity towards cancer cell lines while showing minimal effects on normal cells.

- Selectivity Index (SI) values indicate the efficacy of these compounds:

| Compound | IC50 (μM) | Cell Line | Selectivity Index |

|---|---|---|---|

| Derivative 3i | 15.7 | HeLa | 4.8 |

| Derivative 3h | 20.8 | A549 | 4.3 |

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives of Meldrum's acid and evaluated their biological activities through in vitro tests against various microbes and cancer cell lines. The results indicated that modifications to the structure significantly influenced their antimicrobial and anticancer activities .

- Molecular Docking Studies : Molecular docking studies revealed that certain derivatives bind effectively to biological targets such as DNA and topoisomerase II beta, suggesting mechanisms through which these compounds exert their biological effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives?

- Methodology : The compound and its derivatives are synthesized via condensation reactions between Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and aldehydes/ketones under acid catalysis. For example:

- Knoevenagel-like condensation : Reacting Meldrum's acid with aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) in 2-propanol with acetic acid at 75°C yields 5-arylidene derivatives .

- Alkylation : Alkyl halides (e.g., p-chloromethyl styrene) react with Meldrum's acid in acetone with K₂CO₃ as a base to form functionalized derivatives (e.g., 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione) .

Q. How is structural characterization performed for these derivatives?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Peaks at δ 1.6–1.8 ppm (CH₃ groups of Meldrum's acid core) and δ 6.5–8.5 ppm (aryl/vinyl protons) confirm substitution patterns. For example, vinylic protons in styrene-functionalized derivatives appear at δ 6.67 ppm .

- IR Spectroscopy : Strong carbonyl stretches near 1750–1730 cm⁻¹ and 1600–1580 cm⁻¹ (C=C or C=N) validate cycloadduct formation .

Q. What safety protocols are critical when handling this compound?

- Protective Measures : Use gloves, goggles, and masks to avoid skin/eye contact. Work in a fume hood due to volatile byproducts (e.g., acetic acid) .

- Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

- Case Study : Discrepancies in ¹H NMR integration (e.g., unexpected splitting) may arise from tautomerism or residual solvents.

- Solution : Use deuterated solvents (CDCl₃, DMSO-d₆) for NMR, and compare with literature data (e.g., δ 8.36 ppm for 5-benzylidene derivatives ).

- Advanced Techniques : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What reaction mechanisms govern the formation of spirocyclic derivatives?

- Mechanistic Insights :

- Cyclocondensation : Meldrum's acid reacts with enamines (e.g., from cysteamine hydrochloride) to form intermediates that undergo tautomerism and decarboxylation, yielding spirocycles (e.g., thiazolopyridinones) .

- Hydrogen Bonding : Zwitterionic intermediates stabilize transition states during heterocycle formation, as seen in 5-(thiomethyl)methylene derivatives .

Q. How does this compound enhance polymer sustainability?

- Application : It acts as a ketene-based chain extender for poly(lactic acid) (PLA).

- Method : Copolymerize styrene with 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione to create reactive polymers that increase PLA’s molecular weight and melt viscosity .

- Impact : Improves mechanical properties while maintaining biodegradability.

Q. What crystallographic parameters define its molecular packing?

- Data from Single-Crystal Studies :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C=O) | 1.20–1.23 Å | |

| Dihedral Angles | 5–10° between dioxane and aryl |

- Implications : Planar dioxane rings and π-stacking of aryl groups influence solubility and reactivity .

Q. How do tautomeric states affect reactivity in Meldrum’s acid derivatives?

- Case Study : 5-[Amino(thiomethyl)methylene] derivatives exhibit zwitterionic tautomers stabilized by intramolecular hydrogen bonds (N–H···O=S), altering their electrophilicity in cycloadditions .

- Experimental Validation : IR (N–H stretches at 3200–3400 cm⁻¹) and X-ray data confirm tautomeric equilibria .

Q. Tables for Key Data

Table 1: Representative NMR Data for Derivatives

Table 2: Crystallographic Parameters

| Compound | Space Group | R Factor | Key Interactions | Source |

|---|---|---|---|---|

| 5-(((1-Methyl-1H-pyrazol-5-yl)amino)methylene) | P2₁/n | 0.055 | N–H···O hydrogen bonds | |

| (E)-5-(3-Phenylallylidene) derivative | P2₁/c | 0.170 | π-π stacking (3.8 Å) |

Properties

IUPAC Name |

2,2-dimethyl-(513C)1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHFUVWIGNLZSC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC(=O)[13CH2]C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444255 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123254-02-4 | |

| Record name | Meldrum's Acid-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.